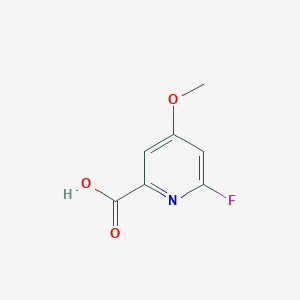
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of a tert-butyl group, a hydroperoxy group, and a methoxy group attached to the benzene ring. This compound is often used in various industrial applications due to its ability to inhibit oxidation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-hydroperoxy-4-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-tert-Butyl-4-methoxyphenol.
Oxidation: The tert-butyl group is oxidized to introduce the hydroperoxy group. This can be achieved using oxidizing agents such as hydrogen peroxide or organic peroxides under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pH are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale oxidation processes. Continuous flow reactors are often used to ensure consistent product quality and high efficiency. The use of catalysts and advanced purification techniques further enhances the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable products.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines.
Major Products
Oxidation: Formation of more stable oxidized products.
Reduction: Conversion to 2-tert-Butyl-6-hydroxy-4-methoxyphenol.
Substitution: Formation of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is utilized in various scientific research fields:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in cells.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mecanismo De Acción
The antioxidant activity of 2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The hydroperoxy group plays a crucial role in this process by undergoing homolytic cleavage to generate reactive oxygen species, which can then react with and neutralize free radicals. This compound targets oxidative pathways and helps in maintaining the redox balance within cells.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Lacks the hydroperoxy group, making it less effective as an antioxidant.
2,6-Di-tert-butyl-4-methoxyphenol: Contains two tert-butyl groups, providing enhanced steric hindrance and stability.
2-tert-Butyl-4-hydroxyanisole: Similar structure but with a hydroxyl group instead of a hydroperoxy group.
Uniqueness
2-tert-Butyl-6-hydroperoxy-4-methoxyphenol is unique due to the presence of the hydroperoxy group, which significantly enhances its antioxidant properties compared to its analogs. This makes it particularly valuable in applications where strong antioxidant activity is required.
Propiedades
Número CAS |
924276-56-2 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-tert-butyl-6-hydroperoxy-4-methoxyphenol |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8-5-7(14-4)6-9(15-13)10(8)12/h5-6,12-13H,1-4H3 |
Clave InChI |
JKHVCEQLDFLRBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC(=C1)OC)OO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}phenyl)-1,3-dioxane](/img/structure/B14177979.png)


![N-(2,4-Difluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177991.png)
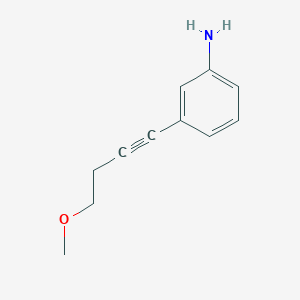

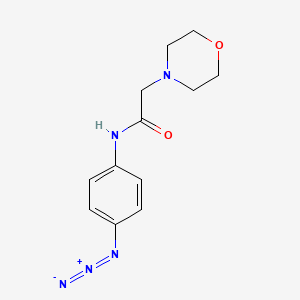
![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)

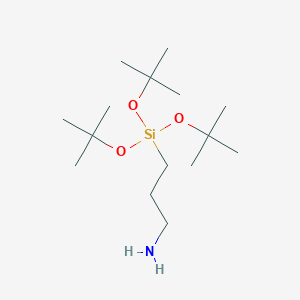
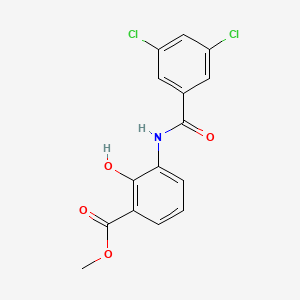
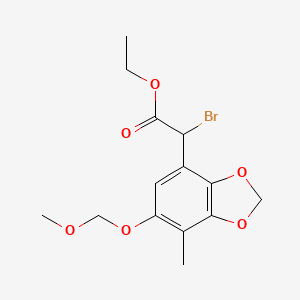
![2-Methyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14178034.png)
